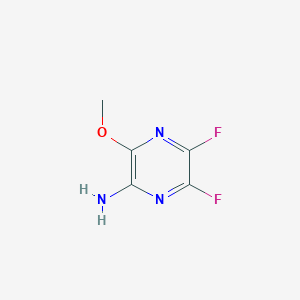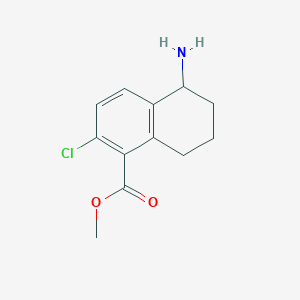
(4-(1-Aminoethyl)-2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Aminoethyl)-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H12FNO It features a fluorine atom and an aminoethyl group attached to a phenyl ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Aminoethyl)-2-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoroacetophenone.
Reduction: The carbonyl group of 2-fluoroacetophenone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting (2-fluorophenyl)methanol undergoes amination with ethylamine under suitable conditions to introduce the aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Aminoethyl)-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: (4-(1-Aminoethyl)-2-fluorophenyl)ketone
Reduction: (4-(1-Aminoethyl)-2-fluorophenyl)alkane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4-(1-Aminoethyl)-2-fluorophenyl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (4-(1-Aminoethyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(1-Aminoethyl)phenyl)methanol: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
(4-(1-Aminoethyl)-3-fluorophenyl)methanol: The fluorine atom is positioned differently, potentially altering its chemical reactivity and interactions.
(4-(1-Aminoethyl)-2-chlorophenyl)methanol: The chlorine atom can influence the compound’s properties differently compared to fluorine.
Uniqueness
(4-(1-Aminoethyl)-2-fluorophenyl)methanol is unique due to the presence of the fluorine atom at the 2-position, which can significantly impact its chemical reactivity and biological interactions. Fluorine’s high electronegativity and small size allow for strong interactions with target molecules, making this compound particularly valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
[4-(1-aminoethyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-2-3-8(5-12)9(10)4-7/h2-4,6,12H,5,11H2,1H3 |
InChI Key |
GOJLDGHEYZUOCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)CO)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)




![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)








